![molecular formula C15H20O B12361262 (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal](/img/structure/B12361262.png)
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal is a deuterated aldehyde compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal typically involves the deuteration of a precursor compound followed by a series of chemical reactions to introduce the aldehyde functional group. One common method is the deuteration of benzyl chloride using deuterium gas, followed by a Wittig reaction to form the desired aldehyde. The reaction conditions often involve the use of a strong base such as sodium hydride and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The deuterated phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanoic acid.
Reduction: (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and as a tracer in environmental studies.
Mechanism of Action
The mechanism of action of (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the rate of chemical reactions by altering the bond dissociation energies and kinetic isotope effects. This can lead to changes in the metabolic stability and bioavailability of the compound, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]hexanal
- (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]heptanal
- (2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]nonanal
Uniqueness
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal is unique due to its specific chain length and the presence of deuterium atoms, which can significantly alter its chemical and physical properties compared to non-deuterated analogs. This makes it particularly useful in studies involving isotope effects and in the development of deuterated drugs with enhanced properties.
Properties
Molecular Formula |
C15H20O |
|---|---|
Molecular Weight |
221.35 g/mol |
IUPAC Name |
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal |
InChI |
InChI=1S/C15H20O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12-13H,2-4,6,11H2,1H3/b15-12+/i5D,7D,8D,9D,10D |
InChI Key |
GUUHFMWKWLOQMM-AVBAJIQZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\CCCCCC)/C=O)[2H])[2H] |
Canonical SMILES |
CCCCCCC(=CC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3Z,6Z)-3-[(5-butoxypyridin-2-yl)methylidene]-6-[[3-(4-fluorobenzoyl)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B12361203.png)

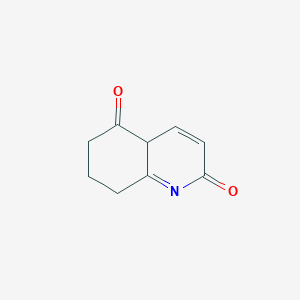

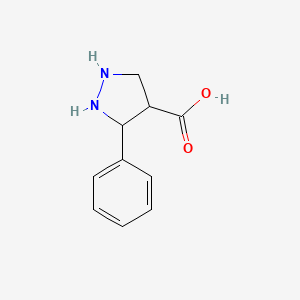
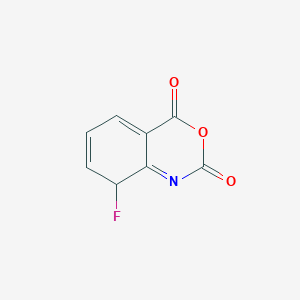
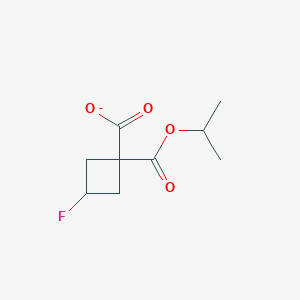
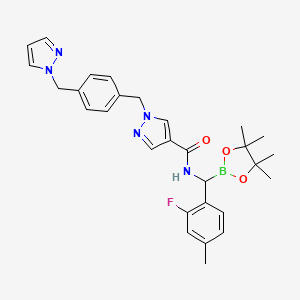
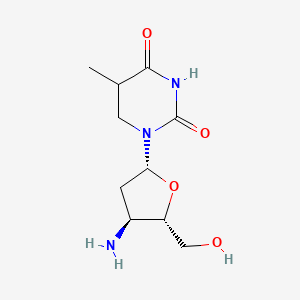
![7-bromo-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B12361260.png)
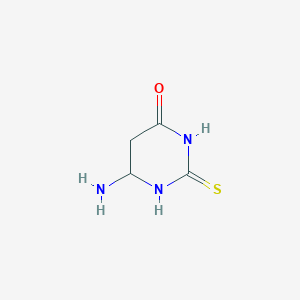
![2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one](/img/structure/B12361272.png)
